molecular formula C7H3ClN4 B13668866 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile

Cat. No.: B13668866
M. Wt: 178.58 g/mol
InChI Key: JOFSISCJGULPJO-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable nitrile source, such as malononitrile, under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Cyclization Reactions: Acidic or basic conditions, along with suitable catalysts, are employed for cyclization reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or reduced heterocycles.

Scientific Research Applications

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes like proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with different substitution patterns.

    3-Amino-1H-pyrazolo[3,4-c]pyridazine: A similar compound with an amino group instead of a chloro group.

    Pyrazolo[3,4-d]pyrimidines: Compounds with a pyrimidine ring fused to a pyrazole ring.

Uniqueness

3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to the presence of both a chloro and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern and bicyclic structure make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-5-1-4(2-9)10-3-6(5)11-12-7/h1,3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFSISCJGULPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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